N-(6-bromobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-bromobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide is a complex organic compound featuring a benzothiazole ring, a cyano group, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide typically involves multi-step organic reactions. One common method includes the reaction of 6-bromobenzo[d]thiazole with 4-cyanobenzoyl chloride in the presence of a base to form the intermediate product. This intermediate is then reacted with pyridin-2-ylmethylamine under controlled conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques like chromatography and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(6-bromobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.
Substitution: The bromine atom in the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amino derivatives with reduced cyano groups.
Substitution: Substituted benzothiazole derivatives with various functional groups.
Scientific Research Applications
N-(6-bromobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of N-(6-bromobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application, but common targets include kinases, proteases, and ion channels .
Comparison with Similar Compounds
Similar Compounds
N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide: Similar structure with a chlorine atom instead of bromine.
N-(benzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide: Lacks the halogen substitution.
N-(6-bromobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-3-ylmethyl)benzamide: Pyridine ring is substituted at a different position.
Uniqueness
N-(6-bromobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide is unique due to the presence of the bromine atom, which can influence its reactivity and binding affinity. The combination of the benzothiazole ring, cyano group, and pyridine moiety also contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13BrN4OS/c22-16-8-9-18-19(11-16)28-21(25-18)26(13-17-3-1-2-10-24-17)20(27)15-6-4-14(12-23)5-7-15/h1-11H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUYZKBIUWVJOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(C2=NC3=C(S2)C=C(C=C3)Br)C(=O)C4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.